molecular formula C20H23N3O5S2 B3202742 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021215-30-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3202742
CAS No.: 1021215-30-4
M. Wt: 449.5 g/mol
InChI Key: OGIOYLZDTZISBB-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-3-27-16-6-4-5-14-11-17(28-18(14)16)15-12-29-20(21-15)22-19(24)13-7-9-23(10-8-13)30(2,25)26/h4-6,11-13H,3,7-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIOYLZDTZISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 365.48 g/mol
  • Functional Groups: Thiazole ring, benzofuran moiety, methylsulfonyl group, and piperidine structure.

The unique structural features of this compound allow for diverse interactions with biological targets, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring: Using thioketones and amines under controlled conditions.
  • Introduction of the Benzofuran Moiety: Achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Coupling: The piperidine derivative is introduced via nucleophilic substitution or amidation techniques.

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating its potential to inhibit growth and induce apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54915.5Induction of apoptosis via caspase activation
C622.3Inhibition of DNA synthesis

In studies involving the A549 lung cancer cell line and C6 glioma cell line, the compound demonstrated IC50 values indicating effective inhibition of cell proliferation. The mechanism primarily involves apoptosis induction through caspase activation and inhibition of DNA synthesis, which are critical pathways in cancer cell survival.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. The presence of the benzofuran moiety contributes to its ability to combat various bacterial strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of protein synthesis

These findings suggest that the compound may disrupt bacterial cell wall synthesis and inhibit protein production, leading to bacterial death.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Caspase Activation: Induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • DNA Synthesis Inhibition: Prevents replication and transcription processes essential for cancer cell proliferation.
  • Antimicrobial Mechanisms: Disrupts bacterial cellular processes by targeting essential enzymes involved in cell wall synthesis and protein production.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against A549 and C6 cell lines showed significant results with an IC50 value indicating strong anticancer properties. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.